[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
The compound 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the benzothiazine-dioxide class, characterized by a sulfone group and a ketone-substituted aromatic system.
Properties
IUPAC Name |
[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-8-7-11-18(14-16)23-15-21(22(24)17-9-3-2-4-10-17)27(25,26)20-13-6-5-12-19(20)23/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGAFMDHVXWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- A benzothiazine core fused with a phenyl group and a dioxido functional group .
- The presence of a 3-methylphenyl substituent , which enhances its lipophilicity and may influence its pharmacokinetic properties.
Biological Activities
Research indicates that compounds similar to 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various biological activities. Notably:
- Antimicrobial Activity : Compounds in this class have shown moderate to good antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Similar sulfur-containing ring | Antimicrobial and anticancer |
| Thiazolidinones | Five-membered ring with sulfur | Anti-inflammatory properties |
| Phenothiazines | Two fused aromatic rings with sulfur | Antipsychotic effects |
Synthesis Methods
The synthesis of 4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be achieved through several methods. Common approaches include:
- Condensation Reactions : Involving the reaction of appropriate benzothiazine precursors with phenolic compounds under controlled conditions.
- Oxidative Coupling : Utilizing oxidizing agents to facilitate the formation of the dioxido group.
These methods require careful control of reaction conditions to ensure high yields and purity.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : Deshmukh et al. (2007) reported on the synthesis and antimicrobial activity of benzothiazine derivatives, demonstrating significant efficacy against Escherichia coli and Staphylococcus aureus .
- Anticancer Research : Investigations into the anticancer properties of benzothiazine derivatives have shown promising results in inducing apoptosis in various cancer cell lines, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
| Compound Name | Molecular Formula | Substituents (R1, R2) | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| 4-(3-Methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) | C24H19NO3S | R1 = 3-methylphenyl, R2 = phenyl | 401.48 (calculated) | Methyl group enhances lipophilicity | Inferred |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C25H23NO3S | R1 = 4-butylphenyl, R2 = phenyl | 417.52 | Longer alkyl chain increases logP | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C24H20FNO3S | R1 = 3-methylphenyl, R2 = 4-ethylphenyl | 437.48 | Fluorine atom improves electronegativity | |
| Methanone, (4-bromophenyl)(7-fluoro-3,5-dimethyl-4H-1,4-benzothiazin-2-yl) | C22H16BrFNO2S | R1 = 3,5-dimethyl, R2 = 4-bromophenyl | 472.30 | Bromine enhances molecular weight/polarity |
Key Observations :
- Alkyl Substituents : The 4-butylphenyl analog () exhibits higher molecular weight (417.52 vs. 401.48) and likely greater lipophilicity compared to the target compound, which may influence membrane permeability in biological systems.
- Halogen Effects : Fluorine () and bromine () substituents alter electronic properties and steric bulk. Fluorine’s electronegativity may enhance metabolic stability, while bromine could facilitate halogen bonding in target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
